Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate
Description
Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate is a structurally complex molecule characterized by a pyrrolidine core modified with cyclohexyl, methylamino-propanamido, and diphenyl substituents. Its synthesis involves multi-step reactions, including amide coupling and esterification, as inferred from analogous procedures in the literature . However, its specific biological or physicochemical properties remain underexplored in publicly available literature.
Properties
IUPAC Name |
methyl 2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZYAHONNHULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MV1 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of Metal-Carbon Bonds: Using reactions such as metal displacement, metathesis, and hydrometallation.
Oxidation and Reduction Reactions: These are used to introduce functional groups necessary for the biological activity of the compound.
Industrial Production Methods
Industrial production of MV1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
MV1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
MV1 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of apoptosis and the role of IAPs in cell death.
Biology: Helps in understanding the cellular pathways involved in apoptosis and the regulation of cell death.
Medicine: Investigated for its potential use in cancer therapy by promoting the death of cancer cells.
Industry: Used in the development of new therapeutic agents targeting apoptosis pathways.
Mechanism of Action
MV1 exerts its effects by binding to IAPs, leading to their degradation. This process involves the following steps:
Binding to IAPs: MV1 binds to the baculovirus IAP repeat (BIR) domains of IAPs.
Protein Degradation: The binding of MV1 to IAPs leads to their ubiquitination and subsequent degradation by the proteasome.
Promotion of Apoptosis: The degradation of IAPs removes their inhibitory effect on caspases, leading to the activation of these proteases and the promotion of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Similarities and Divergences
The compound shares a pyrrolidine backbone with derivatives like Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10 in ) and 2-({1-[2-(2-{2-[2-(2-aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido}-3-methylbutanamido)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidin-2-yl}formamido)-3-methylbutanoic acid () . Key differences include:
Hypothesized Bioactivity
While direct data on the target compound are absent, structural analogs provide clues:
- Cyclohexyl and diphenyl groups : These moieties are common in kinase inhibitors (e.g., imatinib analogs) for enhancing target binding via hydrophobic interactions.
- Methylamino-propanamido: Similar to peptidomimetics, this group may confer protease resistance compared to ’s aminoacetamido chain .
- Ester vs. carboxylic acid termini : The methyl ester in the target compound may improve cell membrane permeability relative to the carboxylic acid in ’s compound .
Biological Activity
Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate, commonly referred to as MV1, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into the mechanisms of action, biological effects, and relevant studies associated with MV1.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C₃₅H₄₅N₄O₇
- Molecular Weight : 617.79 g/mol
Structural Representation
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and the cyclohexyl group are significant for its interaction with cellular targets.
MV1 primarily acts as an antagonist of inhibitor of apoptosis proteins (IAPs) . The following steps outline its mechanism:
- Binding to IAPs : MV1 selectively binds to the baculovirus IAP repeat (BIR) domains of IAPs.
- Degradation of IAPs : This binding leads to the ubiquitination of IAPs, which are subsequently degraded by the proteasome.
- Promotion of Apoptosis : The degradation removes the inhibitory effect on caspases, thereby activating these proteases and promoting apoptosis in cancer cells.
Table 1: Comparison of Biological Activities
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Promotes programmed cell death in cancer cells by inhibiting IAPs |
| Anticancer Properties | Demonstrated efficacy in various cancer cell lines |
| Selectivity | Targets specific IAPs without significant off-target effects |
In Vitro Studies
In vitro studies have demonstrated that MV1 effectively induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MV1 was tested on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Results : Significant increases in apoptotic markers were observed, including caspase activation and PARP cleavage.
Case Studies
Several case studies have highlighted the potential therapeutic applications of MV1:
-
Breast Cancer Model :
- Objective : To evaluate the effects of MV1 on MCF-7 cells.
- Findings : MV1 treatment resulted in a dose-dependent increase in apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
-
Lung Cancer Study :
- Objective : Assessing MV1’s efficacy in A549 lung cancer cells.
- Findings : Enhanced apoptosis was linked to decreased levels of survivin and XIAP, both IAP family members.
Table 2: Summary of In Vitro Findings
| Cell Line | IC50 (µM) | Apoptotic Markers Increased |
|---|---|---|
| MCF-7 | 15 | Caspase 3, PARP cleavage |
| A549 | 20 | Survivin downregulation, Caspase 9 activation |
| HT-29 | 18 | Increased Annexin V positivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
